

Application Notes and Protocols: Allyl-but-2-ynyl-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: *Allyl-but-2-ynyl-amine*

Cat. No.: *B15364025*

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Introduction

Allyl-but-2-ynyl-amine is a secondary amine that incorporates two key functional groups of significant interest in medicinal chemistry: an allyl group and a butynyl group. The allyl moiety is a versatile building block found in numerous bioactive molecules and natural products, offering a handle for further chemical modifications.^{[1][2]} The propargylamine scaffold (of which the but-2-ynyl group is a derivative) is a well-established pharmacophore present in several marketed drugs and clinical candidates, known for its ability to act as a covalent inhibitor of certain enzymes, particularly monoamine oxidases. This unique combination of functionalities makes **Allyl-but-2-ynyl-amine** a promising scaffold for the development of novel therapeutic agents.

These application notes provide an overview of the potential applications of **Allyl-but-2-ynyl-amine** in medicinal chemistry, along with detailed protocols for its synthesis and hypothetical biological evaluation.

Potential Medicinal Chemistry Applications

The structural features of **Allyl-but-2-ynyl-amine** suggest its potential utility in several therapeutic areas:

- **Enzyme Inhibition:** The butynyl group can act as a mechanism-based inactivator of flavin-containing enzymes, such as monoamine oxidase (MAO) or lysine-specific demethylase 1

(LSD1). This makes derivatives of **Allyl-but-2-ynyl-amine** potential candidates for the treatment of neurological disorders (e.g., Parkinson's disease, depression) and cancer.

- **Antifungal Agents:** Allylamine derivatives are a known class of antifungal drugs that inhibit squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[3] The lipophilic nature of the butynyl group could enhance the antifungal activity of an allylamine scaffold.
- **Anticancer Agents:** The allyl group is a recognized motif in fragment-based drug design for cancer therapy.[4] It can participate in various interactions with biological targets. Furthermore, the butynyl group can be utilized in "click chemistry" reactions for the synthesis of more complex and potent anticancer compounds.
- **Building Block for Chemical Libraries:** **Allyl-but-2-ynyl-amine** serves as a versatile starting material for the synthesis of diverse chemical libraries for high-throughput screening. The dual functionality allows for selective modification of either the allyl or the butynyl group, leading to a wide range of derivatives.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of compounds derived from **Allyl-but-2-ynyl-amine**, illustrating their potential as inhibitors of a hypothetical enzyme, "Target Enzyme X," and their antifungal activity against *Candida albicans*.

Compound ID	R Group on Allyl Moiety	R Group on Butynyl Moiety	Target Enzyme X IC50 (nM)	<i>C. albicans</i> MIC (µg/mL)
AB-1	H	H	550	16
AB-2	4-Fluorophenyl	H	120	8
AB-3	H	Phenyl	480	12
AB-4	4-Fluorophenyl	Phenyl	55	4
AB-5	3-Chlorophenyl	H	95	6
AB-6	H	Cyclohexyl	610	18

Experimental Protocols

Protocol 1: Synthesis of Allyl-but-2-ynyl-amine

This protocol describes a potential method for the synthesis of **Allyl-but-2-ynyl-amine** via a nucleophilic substitution reaction.

Materials:

- Allylamine
- 1-Bromo-2-butyne
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Diethyl ether (Et_2O)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- To a solution of allylamine (1.2 equivalents) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromo-2-butyne (1.0 equivalent) dropwise to the stirred suspension.
- Attach a reflux condenser and heat the reaction mixture to 60°C for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure **Allyl-but-2-ynyl-amine**.

Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical Target Enzyme X)

This protocol outlines a general procedure for evaluating the inhibitory activity of **Allyl-but-2-ynyl-amine** derivatives against a hypothetical enzyme.

Materials:

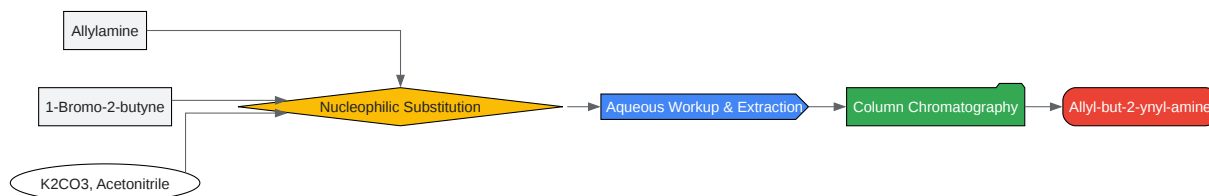
- **Allyl-but-2-ynyl-amine** derivatives (dissolved in DMSO)
- Purified Target Enzyme X
- Enzyme substrate

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
- 96-well microplate
- Microplate reader

Procedure:

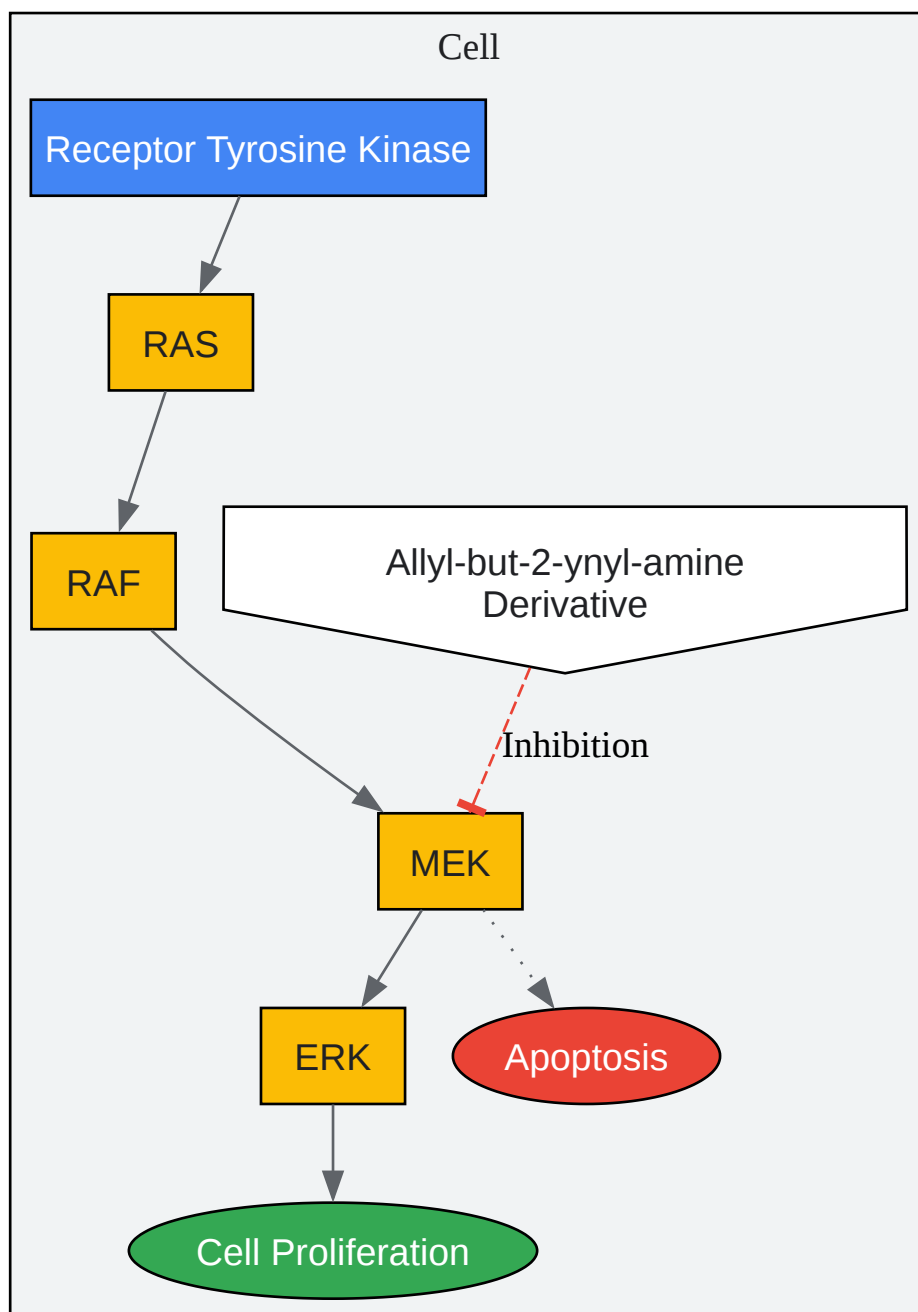
- Prepare a serial dilution of the test compounds in DMSO.
- In a 96-well microplate, add the assay buffer.
- Add a small volume of the diluted test compounds to the wells (final DMSO concentration should be $\leq 1\%$).
- Add the purified Target Enzyme X to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
- Calculate the initial reaction rates for each compound concentration.
- Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations



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Caption: Synthetic workflow for **Allyl-but-2-ynyl-amine**.



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Caption: Hypothetical signaling pathway inhibited by an **Allyl-but-2-ynyl-amine** derivative.

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